molecular formula C29H27FN2O5S B12010747 allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12010747
M. Wt: 534.6 g/mol
InChI Key: OYHGMVVZTXHMBP-GYHWCHFESA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:

      Allyl group: A three-carbon chain with a double bond (C=C) and a terminal methyl group (CH₃).

      Thiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

      Fluorobenzoyl group: A benzene ring with a fluorine-substituted benzoyl (C₆H₅CO-) group.

      Isopropylphenyl group: A phenyl ring with an isopropyl (CH(CH₃)₂) substituent.

  • This compound likely has interesting biological and chemical properties due to its diverse functional groups.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes for this specific compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various components.
    • Industrial production methods may involve custom synthesis or modification of existing compounds.
  • Chemical Reactions Analysis

      Benzylic Position Reactivity: The benzylic carbon (adjacent to the benzene ring) is susceptible to various reactions.

      Common Reagents and Conditions:

      Major Products: These reactions can lead to various derivatives, including hydroxylated, halogenated, or carbonyl-substituted forms.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.

      Bioactivity Screening: Assess its effects on biological targets (e.g., enzymes, receptors).

      Materials Science: Explore its use in materials with specific properties (e.g., polymers, coatings).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs with the exact structure. we can compare it to related compounds with similar functional groups.
    • Similar Compounds:

    Remember that this compound’s rarity and complexity contribute to the limited information available Researchers may need to synthesize it for further study

    Properties

    Molecular Formula

    C29H27FN2O5S

    Molecular Weight

    534.6 g/mol

    IUPAC Name

    prop-2-enyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22-

    InChI Key

    OYHGMVVZTXHMBP-GYHWCHFESA-N

    Isomeric SMILES

    CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F

    Origin of Product

    United States

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